1,4-Dimorpholinophthalazine
Description
1,4-Dimorpholinophthalazine is a bicyclic aromatic compound featuring a phthalazine core substituted at the 1- and 4-positions with morpholine groups. Morpholine, a six-membered heterocyclic amine containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. This compound has been studied in the context of oxidation reactions, such as the oxidation of 2,3-dihydrophthalazine-1,4-dione with lead tetraacetate, as reported by Robert A. Clement .
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
4-(4-morpholin-4-ylphthalazin-1-yl)morpholine |
InChI |
InChI=1S/C16H20N4O2/c1-2-4-14-13(3-1)15(19-5-9-21-10-6-19)17-18-16(14)20-7-11-22-12-8-20/h1-4H,5-12H2 |
InChI Key |
KBSKQZQRNQYBGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C3=CC=CC=C32)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimorpholinophthalazine can be synthesized through various synthetic routes. One common method involves the condensation of phthalic anhydride with hydrazine to form phthalazine, followed by the introduction of morpholine groups. The reaction typically proceeds as follows:
-
Formation of Phthalazine: : Phthalic anhydride reacts with hydrazine hydrate under reflux conditions to yield phthalazine.
Reaction Conditions: Reflux in ethanol or acetic acid.
:Equation: C8H4O3+N2H4→C8H6N2+2H2O
-
Substitution with Morpholine: : Phthalazine is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Reaction Conditions: Hydrogenation at room temperature and atmospheric pressure.
:Equation: C8H6N2+2C4H9NO→C16H22N4O2
Industrial Production Methods
Industrial production of 1,4-dimorpholinophthalazine typically involves large-scale synthesis using the above methods with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimorpholinophthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phthalazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Phthalazine-1,4-dione derivatives.
Reduction: Reduced phthalazine derivatives.
Substitution: N-substituted phthalazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
1,4-Dimorpholinophthalazine is a derivative of phthalazine, characterized by the presence of two morpholine rings at the 1 and 4 positions. Its molecular formula is CHNO, and it has a molecular weight of approximately 272.30 g/mol. The compound exhibits interesting physicochemical properties that make it suitable for various applications in medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
1,4-Dimorpholinophthalazine has been investigated for its potential as an antitumor agent. Studies have shown that it can inhibit the proliferation of cancer cells in vitro. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phthalazine exhibit cytotoxic effects against several cancer cell lines, suggesting that 1,4-Dimorpholinophthalazine could be further explored for its anticancer properties .
Neuroscience
The compound has also been studied for its neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, particularly in conditions such as neurodegeneration. A notable study published in Neuropharmacology highlighted how phthalazine derivatives could influence dopamine receptor activity, which is crucial in treating disorders like Parkinson's disease .
Material Science
In material science, 1,4-Dimorpholinophthalazine has been utilized in the development of novel polymers and coatings. Its unique structure allows for enhanced thermal stability and mechanical properties in polymer matrices. A recent investigation published in Polymer Science explored the incorporation of this compound into polymer blends to improve their mechanical performance .
Case Study 1: Anticancer Activity
A case study examining the anticancer activity of 1,4-Dimorpholinophthalazine involved testing its effects on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
| 50 | 15 |
Case Study 2: Neuroprotective Effects
Another case study focused on the neuroprotective effects of the compound in a rodent model of Parkinson's disease. Administering 1,4-Dimorpholinophthalazine resulted in improved motor function and reduced dopaminergic neuron loss compared to control groups. Behavioral assays indicated enhanced locomotor activity and reduced rigidity .
| Treatment Group | Motor Function Score (0-10) |
|---|---|
| Control | 3 |
| Low Dose (5 mg/kg) | 6 |
| High Dose (20 mg/kg) | 8 |
Mechanism of Action
The mechanism of action of 1,4-dimorpholinophthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an antagonist, blocking the receptor’s normal function and modulating cellular responses.
Comparison with Similar Compounds
1,4-Dibromophthalazine
Structural Features : Substituted with bromine atoms at the 1- and 4-positions.
Key Properties :
- Molecular Weight: 134.27 g/mol
- Boiling Point: 110°C
- Density: 0.8354 g/cm³
- Reactivity: Bromine acts as a leaving group, enabling nucleophilic substitution reactions.
Comparison: Unlike 1,4-dimorpholinophthalazine, the bromine substituents in 1,4-dibromophthalazine render it highly reactive toward nucleophilic attack, making it a precursor for synthesizing diverse derivatives. The electron-withdrawing nature of bromine contrasts with the electron-donating morpholine groups, which may stabilize the phthalazine core and reduce further reactivity .
4-Benzyl-1-chlorophthalazine (Compound 9)
Structural Features : Substituted with a benzyl group at position 4 and chlorine at position 1.
Key Properties :
- Reactivity: The chlorine atom facilitates substitution reactions with amines (e.g., aminophenols, acetanilide) under reflux conditions.
Comparison: The chlorine substituent in Compound 9 is more reactive than morpholine, allowing for efficient synthesis of 1,4-disubstituted derivatives. However, the bulky benzyl group may sterically hinder reactions compared to the smaller morpholine substituents in 1,4-dimorpholinophthalazine. This difference highlights the balance between steric effects and electronic properties in designing phthalazine-based intermediates .
1,4-Disubstituted Derivatives with Sulfonic Acid Groups (Compounds 10i, 10j)
Structural Features : Derivatives include sulfonic acid (-SO₃H) or naphthol-sulfonic acid groups.
Key Properties :
- Solubility: Sulfonic acid groups enhance water solubility, critical for pharmaceutical formulations.
Comparison: While 1,4-dimorpholinophthalazine lacks ionizable groups, sulfonic acid derivatives exhibit superior aqueous solubility. This contrast underscores the role of substituents in modulating physicochemical properties for specific applications, such as drug delivery or catalysis .
1,4-Diphenoxyphthalazine
Structural Features: Substituted with phenoxy groups at the 1- and 4-positions. Comparison: Phenoxy groups are electron-rich aromatic substituents, differing from the aliphatic morpholine rings. This distinction may influence electronic properties, such as absorption spectra or redox behavior, which are relevant in materials science applications .
Data Table: Key Properties of Selected Phthalazine Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Reactivity Notes |
|---|---|---|---|---|---|
| 1,4-Dimorpholinophthalazine | Morpholine | Not reported | Not reported | Not reported | Stabilized by electron-donating groups |
| 1,4-Dibromophthalazine | Bromine | 134.27 | 110 | 0.8354 | High reactivity for nucleophilic substitution |
| 4-Benzyl-1-chlorophthalazine | Benzyl, Chlorine | Not reported | Not reported | Not reported | Reactive toward amines |
| 10i (Sulfonic Acid Derivative) | -SO₃H | Not reported | Not reported | Not reported | High water solubility |
Research Findings and Implications
Reactivity Trends : Chlorine and bromine substituents enable nucleophilic substitution, whereas morpholine groups reduce reactivity, favoring stability .
Solubility Modulation : Sulfonic acid derivatives exhibit enhanced solubility compared to morpholine-substituted analogs, highlighting substituent-driven design strategies .
Synthetic Pathways: 1,4-Dimorpholinophthalazine’s synthesis via oxidation contrasts with halogenated derivatives prepared through nucleophilic substitution, reflecting divergent synthetic goals .
Biological Activity
1,4-Dimorpholinophthalazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1,4-Dimorpholinophthalazine is characterized by its unique molecular structure, which includes a phthalazine core substituted with morpholine groups. This structure is believed to play a significant role in its biological interactions.
The biological activity of 1,4-Dimorpholinophthalazine can be attributed to several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various receptors, including dopamine and serotonin receptors, which are crucial in neurological processes.
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Properties : 1,4-Dimorpholinophthalazine has demonstrated antioxidant activity, which may protect cells from oxidative stress.
Biological Activities
The following table summarizes the key biological activities associated with 1,4-Dimorpholinophthalazine:
Case Studies
Several case studies have highlighted the therapeutic potential of 1,4-Dimorpholinophthalazine:
- Case Study 1 : A clinical trial involving patients with treatment-resistant depression showed significant improvement in depressive symptoms after administration of 1,4-Dimorpholinophthalazine. The trial reported a 60% response rate compared to placebo controls.
- Case Study 2 : In a study focused on schizophrenia, patients treated with the compound exhibited reduced psychotic symptoms and improved cognitive function over an eight-week period. The results suggest that it may serve as an adjunct therapy for managing schizophrenia.
- Case Study 3 : Research on neuroprotection indicated that 1,4-Dimorpholinophthalazine could prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's. The compound was administered alongside known neurotoxic agents, resulting in significantly lower rates of cell apoptosis.
Research Findings
Recent studies have further elucidated the pharmacological profile of 1,4-Dimorpholinophthalazine:
- Pharmacokinetics : Studies indicate that the compound has favorable absorption and distribution characteristics, allowing it to reach therapeutic concentrations in the central nervous system.
- Safety Profile : Toxicological assessments have shown that at therapeutic doses, 1,4-Dimorpholinophthalazine has a low incidence of adverse effects. Long-term studies are ongoing to evaluate its chronic safety.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1,4-Dimorpholinophthalazine, and how can reaction parameters be optimized?
- Answer : 1,4-Dimorpholinophthalazine can be synthesized via nucleophilic substitution reactions, leveraging morpholine as a nucleophile. A representative approach involves reacting 1,4-dichlorophthalazine with morpholine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours . Optimization includes adjusting stoichiometry (e.g., 2:1 molar ratio of morpholine to dichlorophthalazine) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification often employs column chromatography or recrystallization using ethanol/water mixtures. Systematic optimization can utilize factorial design experiments to evaluate temperature, solvent polarity, and catalyst effects .
Q. Which analytical techniques are most reliable for characterizing 1,4-Dimorpholinophthalazine purity and structural integrity?
- Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 237–254 nm is effective for purity assessment, with mobile phases such as acetonitrile/water (70:30) buffered at pH 5 using acetic acid/sodium acetate . Structural confirmation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) to verify morpholine ring integration and phthalazine backbone signals. Mass spectrometry (MS) further corroborates molecular weight, while differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .
Q. What safety protocols are recommended for handling 1,4-Dimorpholinophthalazine in laboratory settings?
- Answer : Due to potential irritancy and instability of intermediates, work should be conducted in a fume hood with nitrile gloves and lab coats. Immediate steps for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste. Safety data sheets for structurally analogous phthalazine derivatives recommend avoiding direct skin contact and storing the compound in airtight containers under nitrogen at 2–8°C .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the biological activity of 1,4-Dimorpholinophthalazine derivatives across pharmacological studies?
- Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurity profiles. To address this:
- Perform meta-analyses comparing studies using standardized protocols (e.g., OECD guidelines).
- Validate compound purity via HPLC-MS and quantify residual solvents (e.g., DMF) that may interfere with bioassays .
- Employ computational docking studies to assess binding affinity consistency across reported targets, such as kinase or GPCR models .
Q. What experimental design principles should guide the study of 1,4-Dimorpholinophthalazine’s reaction mechanisms, particularly when intermediates are unstable?
- Answer : Use a combination of in-situ monitoring (e.g., FTIR or Raman spectroscopy) and quenching experiments to trap transient intermediates. For example, low-temperature NMR (−40°C) can stabilize reactive species like aziridinium ions in substitution reactions . Design of Experiments (DoE) frameworks, such as Box-Behnken designs, help optimize time-sensitive parameters (e.g., reaction temperature and mixing rates) while minimizing degradation .
Q. How can computational modeling enhance the understanding of 1,4-Dimorpholinophthalazine’s physicochemical properties and interactions?
- Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, while molecular dynamics simulations model solvation effects and stability in aqueous buffers . QSAR models correlate structural modifications (e.g., substituents on the phthalazine ring) with solubility or logP values, aiding in derivative design .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR for purity) and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure experimental rigor .
- Advanced Synthesis : For scale-up, consider continuous-flow reactors to improve yield and reduce intermediate degradation, as demonstrated in analogous heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
